D-Arabinose-d5

LC-MS GC-MS Internal Standard

Problem: Accurate quantification of D-arabinose in biological matrices is confounded by matrix effects and ionization variability. Agitation: Unlabeled analogs cannot correct for systematic errors in LC-MS/MS workflows. Solution: D-Arabinose-d5 serves as a co-eluting stable isotope-labeled internal standard (SIL-IS), providing identical extraction recovery and ionization response to the analyte. - ≥98 atom % D isotopic enrichment ensures a +5 Da mass shift for unambiguous MRM transition assignment. - Co-elutes with endogenous D-arabinose, correcting for matrix suppression/enhancement. - Enables robust absolute quantification in plasma, urine, and cell lysates per FDA bioanalytical guidelines.

Molecular Formula C5H10O5
Molecular Weight 155.16 g/mol
Cat. No. B12395454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinose-d5
Molecular FormulaC5H10O5
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D
InChIKeyPYMYPHUHKUWMLA-BZKAOGDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinose-d5: Technical Specifications and Identity


D-Arabinose-d5 (CAS: 10323-20-3 unlabeled), chemically designated as D-[2,3,4,5,5'-2H5]arabinose, is a stable isotope-labeled analog of the naturally occurring pentose monosaccharide D-arabinose. In this compound, five specific hydrogen atoms located at the C2, C3, C4, and both positions of the C5 carbon are replaced with deuterium (²H), resulting in a molecular formula of C5H5D5O5 and a molecular weight of 155.16 g/mol . The compound is supplied with a typical isotopic enrichment of ≥98 atom % D and a chemical purity of ≥95% . As a deuterated internal standard, it is purpose-built for use in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, where it serves to correct for matrix effects, ionization variability, and sample preparation losses .

Workflow Quantitative LC-MS/GC-MS bioanalysis with stable isotope dilution
Selection Deuterated internal standard for D-arabinose quantification
Use Context Matrix-effect correction, recovery normalization, and method validation

D-Arabinose-d5: Essential for Accurate Quantification


The direct substitution of D-Arabinose-d5 with unlabeled D-arabinose or other in-class analogs like D-ribose or D-xylose is not scientifically valid for quantitative analytical workflows. Unlabeled analogs are indistinguishable from the endogenous analyte and therefore cannot correct for systematic errors introduced during sample processing, chromatographic separation, or mass spectrometric ionization [1]. This leads to inaccurate quantification, especially in complex biological matrices where matrix effects can suppress or enhance ionization efficiency [2]. Furthermore, using a different pentose sugar as a surrogate introduces differential extraction recovery, retention time, and ionization response, all of which undermine the fundamental principle of an internal standard—that it must behave identically to the target analyte throughout the entire analytical process .

Target D-Arabinose-d5 (+5 Da mass shift)
Unlabeled D-arabinose Indistinguishable from endogenous analyte; cannot correct for matrix effects or ionization variability, leading to quantification bias in complex matrices.
Target D-Arabinose-d5 (co-elutes with analyte)
D-Arabinose-1-d or D-ribose Insufficient mass separation (+1 Da) or retention time mismatch (~0.25 min) may not compensate for matrix effects and can compromise quantification accuracy.
Target D-Arabinose-d5 (≥98 atom % D)
Non-isotopic or lower-purity labeled analog May introduce cross-talk from incomplete deuteration; analytical variability may increase and method robustness cannot be assumed without validation.

Quantitative Differentiation of D-Arabinose-d5


Mass Shift Differentiation for MS Quantification

D-Arabinose-d5 provides a distinct +5 Da mass shift relative to unlabeled D-arabinose (MW 150.13 g/mol). This mass difference is sufficient to avoid isotopic cross-talk between the analyte and internal standard signals in mass spectrometry . In contrast, the singly-deuterated analog D-Arabinose-1-d (MW 151.14 g/mol) provides only a +1 Da mass shift, which can be insufficient to resolve the internal standard from the naturally occurring M+1 isotopic peak of the unlabeled analyte (~6-8% abundance for a C5 sugar), leading to signal overlap and compromised quantification accuracy .

Mass Shift Differentiation
Class-level inference
+5 Da vs. +1 Da mass shift (D-Arabinose-1-d); +4 Da greater separation from unlabeled analyte isotopic envelope.
Supports isotopic cross-talk avoidance in MS quantification
Theoretical calculation based on molecular formula; relevant to all MS workflows.
LC-MS GC-MS Internal Standard

Co-Elution and Matrix Effect Compensation

A deuterated internal standard like D-Arabinose-d5 is designed to co-elute with the target analyte, thereby experiencing identical matrix effects and ionization conditions [1]. Unlabeled D-arabinose is indistinguishable from the endogenous analyte and cannot be used as an internal standard. Structurally related pentoses, such as D-ribose, do not share the same retention time. For example, under HILIC conditions, D-arabinose exhibits a retention time of approximately 3.33 minutes, while D-ribose elutes at 3.08 minutes, a difference of 0.25 minutes [2]. This temporal separation means a non-isotopic internal standard will not experience the same matrix environment or ionization efficiency as the analyte, leading to quantification bias [3].

Co-Elution and Matrix Effect
Cross-study comparable
Retention time: 3.33 min (D-arabinose) vs. 3.08 min (D-ribose); 0.25 min difference under HILIC LC-MS conditions.
Co-elution supports accurate matrix-effect compensation
Reported PMC literature data; non-co-eluting analogs may not provide equivalent correction.
LC-MS Matrix Effect Co-elution

Isotopic Enrichment and Purity for Quantification

D-Arabinose-d5 is commercially supplied with a specified isotopic enrichment of 98 atom % D, which refers to the proportion of molecules containing the full complement of five deuterium atoms . This high isotopic purity is critical because the presence of incompletely deuterated species (e.g., molecules with only 4 or fewer deuterium atoms) can contribute to signal in the mass channel used for the unlabeled analyte, a phenomenon known as 'cross-talk' that leads to overestimation of analyte concentration . In contrast, non-isotopic internal standards or lower-purity labeled compounds introduce greater analytical variability and cannot guarantee the same level of method robustness .

Isotopic Enrichment
Class-level inference
≥98 atom % D isotopic enrichment; minimizes signal from incompletely deuterated species.
High isotopic purity supports low LOQ achievement
Vendor datasheet specification; cross-talk risk requires verification in target method.
Quality Control Method Validation Isotopic Purity

D-Arabinose-d5: Metabolic and Pharmaceutical Applications


LC-MS/MS Quantification in Biological Matrices

The primary application of D-Arabinose-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of D-arabinose in complex biological samples such as plasma, urine, or cell lysates . In a typical workflow, a known amount of D-Arabinose-d5 is added to the sample prior to extraction and analysis by LC-MS/MS. Because it co-elutes with the target analyte and experiences identical matrix effects and ionization conditions, the ratio of the analyte peak area to the internal standard peak area provides a robust and accurate measure of the analyte's concentration, effectively correcting for sample-to-sample variability [1].

Metabolic Tracing in Pentose Pathways

D-Arabinose-d5 serves as a metabolic tracer for investigating the fate of D-arabinose in biological systems. The deuterium label allows researchers to track the incorporation of the sugar into downstream metabolites, distinguishing exogenously added tracer from endogenous pools of unlabeled D-arabinose . This approach is particularly valuable for studying the pentose phosphate pathway (PPP) and arabinose metabolism in microorganisms, where the specific placement of deuterium atoms at the C2-C5 positions can provide insight into enzymatic mechanisms and carbon flux distribution .

NMR Structural and Mechanistic Studies

The deuterium labeling of D-Arabinose-d5 makes it a valuable tool for NMR spectroscopy. The replacement of ¹H with ²H at specific positions simplifies the ¹H NMR spectrum by eliminating signals from those sites, which can aid in the assignment of complex carbohydrate spectra and the study of molecular interactions . Additionally, deuterium can be used as a probe for kinetic isotope effect (KIE) studies, where the rate of enzymatic reactions involving the labeled sugar is compared to the unlabeled form to elucidate catalytic mechanisms .

Method Development for Carbohydrate Analysis

D-Arabinose-d5 is an essential component in the development and validation of analytical methods for carbohydrate analysis. Its use as an internal standard allows for the assessment of key method performance parameters, including accuracy, precision, linearity, and matrix effect compensation [2]. By providing a stable and well-characterized reference point, it enables the reliable quantification of D-arabinose in diverse sample types, from fermentation broths in industrial biotechnology to clinical samples in diagnostic research .

Application
Selection Property
Validation Focus
LC-MS/MS quantification in research matrices
Co-eluting SIL-IS with +5 Da mass shift
Matrix-effect correction and recovery normalization review
Pentose pathway metabolic tracing
Deuterium-labeled tracer at C2–C5 positions
Metabolic flux and carbon incorporation interpretation
NMR structural elucidation
Site-specific ¹H spectral simplification
Signal assignment and kinetic isotope effect context
Carbohydrate analytical method development
Well-characterized stable isotope internal standard
Method validation documentation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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